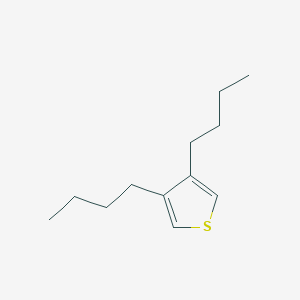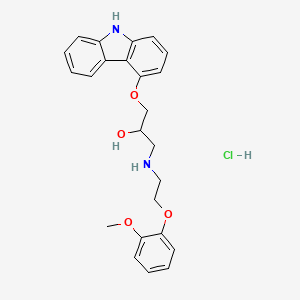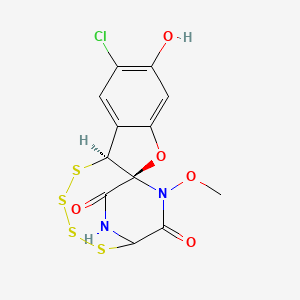
3,4-Dibutylthiophene
Übersicht
Beschreibung
3,4-Dibutylthiophene is a chemical compound with the molecular formula C12H20S . It has an average mass of 196.352 Da and a monoisotopic mass of 196.128571 Da .
Synthesis Analysis
The synthesis of 3,4-Dibutylthiophene can be achieved from 3,4-Dibromothiophene and N-BUTYLMAGNESIUM BROMIDE . A one-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridine ligands has also been reported .Molecular Structure Analysis
The molecular structure of 3,4-Dibutylthiophene consists of 12 carbon atoms, 20 hydrogen atoms, and 1 sulfur atom . More detailed structural analysis may require specific spectroscopic techniques.Physical And Chemical Properties Analysis
3,4-Dibutylthiophene has a density of 0.9±0.1 g/cm^3, a boiling point of 258.8±9.0 °C at 760 mmHg, and a flash point of 79.9±4.9 °C . It has a molar refractivity of 62.3±0.3 cm^3, a polar surface area of 28 Å^2, and a molar volume of 210.6±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Conjugation Length and Energy-Gap Modulation
3,4-Dibutylthiophene has been used to prepare soluble polyalkylthiophenes, enabling the modulation of electronic properties like conjugation length and energy-gap. The copolymerization of 3-butylthiophene and 3,4-dibutylthiophene results in materials with optical properties that vary with the chain's composition. This characteristic is significant for developing materials with tailored optical and electronic features (Catellani et al., 1996).
Relaxation Dynamics in Random Copolymers
Research on the relaxation dynamics of soluble polyalkylthiophenes obtained from the random copolymerization of 3,4-dibutylthiophene and 3-butylthiophene has shown the ability to control conjugation length, optical gap, and non-radiative decay rate. This work is essential in understanding the relaxation processes in these materials, which is vital for their application in electronic devices (Bongiovanni et al., 1998).
Electrochromic Properties
A series of copolymers incorporating 3,4-dibutylthiophene units show diverse electrochromic properties. These properties are valuable for applications in electrochromic devices, as they offer a range of electron conjugation lengths and corresponding changes in material behavior (Catellani et al., 1995).
Nanostructured Film Development
The electropolymerization of derivatives of 3,4-dibutylthiophene onto single carbon fiber microelectrodes has been explored. This research provides insights into developing nanostructured films with reversible redox behavior and potential applications in supercapacitors and other electronic devices (Turhan et al., 2012).
Photoluminescence and Quantum Yields
The photoluminescence spectra and quantum yields of conjugated polymers obtained by copolymerizing 3,4-dibutylthiophene have been studied. The findings indicate that the emission maxima are tunable by varying the fraction of disubstituted monomers, which is crucial for applications in optoelectronics (Luzzati et al., 1997).
Ion Coordination Impact
Research on the coordination of soft transition metal ions with 3,4-bis(alkylthio)thiophenes has shown that complexation can significantly alter the conformational and electronic structure of these molecules. This ability to tune properties through ion coordination is vital for developing novel materials with specific electronic and optical characteristics (Goldoni et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dibutylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11-9-13-10-12(11)8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCQUBXKMXXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC=C1CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461583 | |
| Record name | 3,4-dibutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibutylthiophene | |
CAS RN |
85932-61-2 | |
| Record name | 3,4-dibutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














